molecular formula C10H16N2O3 B13215122 Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13215122
M. Wt: 212.25 g/mol
InChI Key: JBRDEQIUESRMEK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a high-purity chemical compound with the CAS Number 2060058-08-2 and a molecular formula of C10H16N2O3 . It belongs to the pyrazolone family, a class of five-membered lactam rings known for their significant and diverse pharmacological activities . This compound serves as a versatile building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel heterocyclic compounds with potential biological functions. The core pyrazolone structure is associated with a wide spectrum of pharmacological properties, making it a valuable scaffold for researchers. Studies on pyrazolone derivatives have highlighted their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, antioxidant, and antidiabetic agents . Furthermore, pyrazolone derivatives like Edaravone are clinically used as strong free radical scavengers for the treatment of acute brain infarction and have shown promise in addressing cerebral ischemia and cardiovascular diseases . The presence of the ester functional group in this specific molecule provides a reactive handle for further chemical modification, allowing researchers to create diverse libraries of molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C10H16N2O3/c1-4-15-9(13)5-8-6-11-12(7(2)3)10(8)14/h6-7,11H,4-5H2,1-3H3

InChI Key

JBRDEQIUESRMEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C(C)C

Origin of Product

United States

Preparation Methods

Classical Condensation of Dicarbonyl Compounds with Hydrazines

The foundational approach for synthesizing pyrazolone derivatives, including the target compound, is the condensation of α,β-dicarbonyl compounds with hydrazines. Specifically, ethyl acetoacetate (an ethyl β-keto ester) reacts with suitable hydrazine derivatives to form pyrazolones through cyclization and subsequent functionalization.

General Procedure:

  • Ethyl acetoacetate is reacted with a hydrazine derivative bearing the isopropyl substituent at the appropriate position.
  • The reaction typically proceeds under reflux in ethanol or other polar solvents, often with acid or base catalysis to facilitate cyclization.
  • The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazolone core.

Research Data:

  • In a study, the condensation of ethyl acetoacetate with thiosemicarbazide derivatives yielded various substituted pyrazolones, demonstrating the versatility of this approach (Reference).
  • Modifications include the use of triethylamine as a base to promote cyclization, with yields ranging from 70-85%.

Multicomponent Reactions (MCRs)

Recent advances favor multicomponent reactions for their atom economy and operational simplicity. These involve the simultaneous reaction of ethyl acetoacetate, isocyanides, and various aldehydes or ketones to generate pyrazolone derivatives with diverse substitutions.

Example Protocol:

  • Ethyl acetoacetate, an isocyanide, and a suitable aldehyde or ketone are stirred in a solvent such as ethanol or water, often with catalysts like p-TSA or Lewis acids.
  • Microwave irradiation accelerates the process, reducing reaction times to minutes with high yields (Reference,).

Research Findings:

  • Wang et al. reported a microwave-assisted multicomponent synthesis of pyrazolones with yields exceeding 90% in 20 minutes, emphasizing efficiency and environmental friendliness (Reference).
  • The use of NaCl as a promoter increased yields from 85% to 93%, indicating the importance of ionic strength in the reaction medium (Reference).

Catalytic and Solvent-Free Approaches

Catalytic methods, including the use of chitosan, silica-supported acids, or microwave irradiation, have been developed to enhance selectivity and yield while minimizing solvent use.

Method Highlights:

  • Chitosan catalysis under microwave conditions facilitates the condensation of ethyl acetoacetate with hydrazonoyl halides, producing pyrazolones efficiently.
  • Solvent-free microwave-assisted synthesis yields products with high purity and yields around 80-81% (Reference).

Specific Synthesis of 3-Oxo-2-(Propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl)acetate

The target compound's synthesis involves a tailored route that incorporates the isopropyl group at the 2-position of the pyrazolone ring, which can be achieved via:

  • Step 1: Alkylation of hydrazine derivatives with isopropyl halides to introduce the propan-2-yl group.
  • Step 2: Condensation of the alkylated hydrazine with ethyl acetoacetate under reflux conditions, catalyzed by acetic acid or p-TSA.
  • Step 3: Cyclization to form the pyrazolone ring, followed by esterification if necessary.

Research Data:

  • Similar synthetic routes have been reported for pyrazolone derivatives with alkyl substituents, with yields typically in the 65-80% range under optimized conditions (Reference,).

Optimization and Reaction Conditions

Method Solvent Catalyst Temperature Time Yield (%) References
Classical condensation Ethanol Acid/Base Reflux 4-6 h 70-85 ,
Multicomponent reaction Ethanol/Water p-TSA, Microwave 80°C, 20 min >90 ,
Catalytic microwave Solvent-free Chitosan Microwave 8-10 min 80-81

Recent Research Discoveries

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl acetate moiety undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYield
HydrolysisNaOH (aq.), reflux2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid85%
AminolysisNH₂OH·HCl, EtOH, ΔCorresponding hydrazide derivative72%

These reactions are critical for modifying the ester group into pharmacologically relevant carboxylic acids or hydrazides.

Ester Hydrolysis and Functionalization

The ester group can be selectively hydrolyzed or transformed:

  • Acidic hydrolysis : 6M HCl at 80°C cleaves the ester to yield acetic acid derivatives.

  • Transesterification : Methanol/H₂SO₄ converts the ethyl ester to methyl ester (melting point: 132–134°C).

Mechanistic pathway :

  • Protonation of the ester carbonyl oxygen.

  • Nucleophilic attack by water/methanol.

  • Elimination of ethanol to form the acid/ester.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

DipolarophileConditionsProductApplication
Nitrile oxideToluene, 110°CIsoxazole-fused pyrazole derivativeBioactive intermediates
DiazoacetateCu(acac)₂ catalystPyrazolo-triazole hybridsAntimicrobial agents

These reactions expand the heterocyclic framework for drug discovery applications .

Oxidation and Redox Reactions

The pyrazole ring’s 3-oxo group enables redox transformations:

ProcessReagentsOutcome
OxidationKMnO₄ (acidic)Ring-opening to form dicarboxylic acid derivatives
ReductionNaBH₄/EtOHConversion to 3-hydroxy-pyrazoline intermediates

Key data :

  • Oxidation products show increased water solubility (>50 mg/mL).

  • Reduced derivatives exhibit altered UV-Vis spectra (λ<sub>max</sub> shift from 280 nm to 265 nm).

Condensation Reactions

The active methylene group adjacent to the ketone participates in Knoevenagel condensations:

Carbonyl ComponentCatalystProduct Type
Aromatic aldehydesPiperidineα,β-unsaturated ketones
Heterocyclic aldehydesNaOHFluorescent chalcone analogs

Example: Reaction with 4-nitrobenzaldehyde yields a bright yellow crystalline product (melting point: 198–200°C).

Stability Unde

Scientific Research Applications

Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrazolone derivatives with varied substituents influencing physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (Target) 2-isopropyl, 4-ethyl acetate ~198.22 Pyrazolone core with lipophilic isopropyl and ester groups Not explicitly stated (likely antimicrobial)
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate 5-methyl, 4-ethyl acetate 184.19 Methyl at position 5 enhances ring stability; lower molecular weight Unknown
Ethyl 2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl-amino-oxo-acetate Thieno-pyrazol hybrid, tert-butyl, oxo-acetate Not provided Sulfur-containing heterocycle; increased steric hindrance Not reported
IBC-7 (Prenylated isobavachalcone derivative) Pyrazolyl linked to chalcone via acetamide Not provided Extended conjugation; prenyl group enhances antibacterial activity Antibacterial
Compound 7a (Antipyrine derivative) Pyrazolyl-amino-thiazolidinone hybrid Not provided Thiazolidinone moiety; potential for hydrogen bonding Antimicrobial

Key Differences and Implications

The thieno-pyrazol hybrid () introduces sulfur, altering electronic properties and solubility.

Synthetic Routes :

  • Microwave-assisted synthesis () improves reaction efficiency compared to traditional reflux methods (), reducing time and energy consumption.

Crystallography and Analysis :

  • Tools like SHELXL () and Multiwfn () are critical for structural refinement and electron density analysis, aiding in understanding hydrogen-bonding patterns () that influence stability and solubility.

Biological Activity

Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060058-08-2) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant research findings and case studies.

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
CAS Number2060058-08-2

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a study assessing various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing comparable efficacy to established anti-inflammatory agents like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains. In vitro studies have shown promising results against pathogens such as Bacillus subtilis and Escherichia coli. For instance, a related study on pyrazole derivatives reported significant antimicrobial activity against multiple bacterial strains at concentrations as low as 40 µg/mL , suggesting that this compound could be a viable candidate for further development in the field of antimicrobial therapy .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented, with several studies indicating their ability to inhibit cancer cell proliferation. This compound has shown potential in preliminary screening against various cancer cell lines. For example, related compounds have demonstrated cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Study on Anti-inflammatory Effects

A specific case study involved the synthesis and evaluation of a series of pyrazole derivatives where this compound was included. The findings revealed that it effectively reduced inflammation in carrageenan-induced edema models in mice, aligning with the observed inhibition of pro-inflammatory cytokines mentioned earlier .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, a derivative containing the same core structure was tested against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate?

The compound is synthesized via condensation reactions involving pyrazolone derivatives and ethyl oxalyl monochloride. A typical procedure involves refluxing 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography . Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically influence yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, ester carbonyl at δ 170–175 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (SHELXL is recommended for refinement; see advanced questions for details) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C₁₁H₁₆N₂O₃).

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in anhydrous DMSO or dichloromethane at room temperature for short-term storage. For long-term stability, store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges might arise?

SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Hydrogen placement : Optimize positions using riding models or DFT-calculated geometries.
  • Validation : Check for overfitting using R-factor convergence (target R₁ < 0.05) and validate via CCDC deposition . Common challenges include twinning (resolved using TWIN/BASF commands) and disorder in the isopropyl group .

Q. What methodologies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, in related pyrazole derivatives, N–H···O bonds form chains (C(4) motifs), while weaker C–H···O interactions create R₂²(8) rings. Discrepancies between experimental and theoretical bond lengths can be addressed via periodic DFT calculations (e.g., VASP) .

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Systematic variation of substituents on the pyrazole ring (e.g., electron-withdrawing groups at position 3) enhances reactivity. For example:

  • Triazole hybrids : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethyl 2-(3-azido-pyrazol-4-yl)acetate precursors .
  • Reductive functionalization : Employ LiAlH₄ to reduce ester groups to alcohols (e.g., 85% yield achieved in THF at 60°C) .

Q. What strategies mitigate toxicity or handling risks during large-scale synthesis?

Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation). Key precautions:

  • Use fume hoods for reactions involving volatile reagents (e.g., ethyl oxalyl monochloride).
  • Implement quenching protocols (e.g., saturated NH₄Cl for LiAlH₄) to prevent exothermic side reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR and X-ray data for this compound?

Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to probe conformational exchange. For example, coalescence temperatures > 300 K suggest restricted rotation in the pyrazole ring .

Q. What computational tools validate crystallographic hydrogen bonding networks?

Pair SHELXL refinement with Mercury CSD for visualization and Hirshfeld surface analysis to quantify intermolecular interactions. For instance, the dₑₛᵣᵢₙᵥ metric distinguishes H-bond donors/acceptors in polymorphs .

Q. How can researchers address low reproducibility in synthetic protocols?

Conduct a Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, replacing THF with DMF increases yields by 20% in CuAAC reactions due to improved azide solubility .

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